molecular formula C24H17FN2O3 B11288182 3-Benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

3-Benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11288182
M. Wt: 400.4 g/mol
InChI Key: GHBPDMKKLBKZJE-UHFFFAOYSA-N
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Description

3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran fused with a pyrimidine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves the aza-Wittig reaction of iminophosphoranes with isocyanates. For 3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, the reaction is carried out at temperatures between 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl positions, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohols, benzaldehydes.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted benzofuro[3,2-d]pyrimidine derivatives.

Scientific Research Applications

3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has shown promise in several scientific research areas:

Mechanism of Action

The exact mechanism of action for 3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzofuran and pyrimidine rings may facilitate binding to active sites, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-1-(4-fluorobenzyl)1benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which may confer unique biological activities and potential therapeutic applications. Its combination of benzyl and fluorobenzyl groups, along with the benzofuran-pyrimidine core, makes it a versatile compound for further research and development.

Properties

Molecular Formula

C24H17FN2O3

Molecular Weight

400.4 g/mol

IUPAC Name

3-benzyl-1-[(4-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H17FN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2

InChI Key

GHBPDMKKLBKZJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)F

Origin of Product

United States

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